

An In-depth Technical Guide to 4-Fluorocinnamonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Fluorocinnamonitrile**

Cat. No.: **B3326678**

[Get Quote](#)

Introduction

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds have established a position of paramount importance. The strategic incorporation of fluorine atoms into organic scaffolds can profoundly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Within this class of valuable compounds is **4-Fluorocinnamonitrile**, a fluorinated derivative of the cinnamonitrile scaffold.

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It provides an in-depth analysis of the core physical properties of **4-Fluorocinnamonitrile**, detailed protocols for its synthesis and characterization, critical safety and handling information, and an expert perspective on its relevance and applications in scientific research. The structure of this guide is designed to follow a logical progression from fundamental properties to practical application, empowering scientists to effectively utilize this versatile chemical intermediate.

Section 1: Core Physicochemical Properties

Understanding the fundamental physicochemical properties of a compound is the bedrock of its application in any laboratory setting. These parameters dictate the choice of solvents, reaction

conditions, and purification strategies. **4-Fluorocinnamonitrile** is a white to off-white solid at room temperature.^[1] Its key properties are summarized in the table below.

Property	Value	Source(s)
IUPAC Name	(E)-3-(4-fluorophenyl)prop-2-enenitrile	[2]
CAS Number	24654-48-6	[2]
Molecular Formula	C ₉ H ₆ FN	[2]
Molecular Weight	147.15 g/mol	[2]
Appearance	White to off-white solid	[1]
Melting Point	93 - 97 °C	[1]
Boiling Point	261.3 °C at 760 mmHg	[1]
Density	1.189 g/cm ³	[1]
Solubility	Insoluble in water. Soluble in common organic solvents such as ethanol and acetone.	[1]

The presence of the fluorine atom and the nitrile group contributes to the molecule's polarity, while the aromatic ring and alkene backbone provide a degree of nonpolarity, explaining its solubility profile. The relatively high melting and boiling points are consistent with a planar, rigid structure that allows for efficient crystal packing and significant intermolecular forces.

Section 2: Spectroscopic and Analytical Profile

Spectroscopic analysis is essential for the unambiguous confirmation of a molecule's identity and purity. While a public, comprehensive dataset for **4-Fluorocinnamonitrile** is not readily available, this section provides a detailed predicted profile based on established spectroscopic principles and data from structurally analogous compounds. This predictive analysis serves as a robust guide for researchers confirming the synthesis of this target molecule.

Infrared (IR) Spectroscopy

The IR spectrum is invaluable for identifying key functional groups. The predicted characteristic absorption peaks for **4-Fluorocinnamonitrile** are highly diagnostic.

Wavenumber (cm ⁻¹)	Functional Group & Vibration Mode	Expected Intensity	Rationale
~3050-3020	Aromatic & Vinylic C-H Stretch	Medium-Weak	Stretching vibrations of sp ² C-H bonds typically appear just above 3000 cm ⁻¹ . [3] [4]
~2225	Nitrile (C≡N) Stretch	Strong, Sharp	The C≡N triple bond stretch is a highly characteristic, strong, and sharp absorption in this region due to the large change in dipole moment. [5]
~1630	Alkene (C=C) Stretch	Medium	The C=C stretch is conjugated to both the aromatic ring and the nitrile, which lowers its frequency and can affect its intensity.
~1595, ~1500	Aromatic Ring (C=C) Stretch	Medium	Characteristic absorptions for the carbon-carbon stretching vibrations within the benzene ring. [4]
~1230	Aryl-F (C-F) Stretch	Strong	The C-F bond stretch is typically a strong absorption in the fingerprint region. [5]
~970	Trans-Alkene C-H Bend (Out-of-Plane)	Strong	A strong absorption in this region is highly characteristic of the out-of-plane C-H wag

on a trans-disubstituted double bond.[5]

~840 Para-Substituted Ring
 C-H Bend Strong

The out-of-plane C-H bending vibration for a 1,4-disubstituted (para) aromatic ring typically gives a strong absorption in this range.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Predicted, 500 MHz, CDCl₃): The proton NMR spectrum is expected to be highly informative, with distinct signals for the vinylic and aromatic protons.

- δ ~7.55-7.65 ppm (m, 2H): These are the aromatic protons ortho to the cinnamonitrile substituent. They are expected to appear as a multiplet (often a triplet-like appearance in AA'BB' systems) due to coupling with both the meta protons and the fluorine atom.
- δ ~7.10-7.20 ppm (m, 2H): These are the aromatic protons ortho to the fluorine atom. They will appear as a multiplet (often a triplet) due to coupling to the adjacent aromatic protons and the fluorine atom.
- δ ~7.40 ppm (d, 1H, $J \approx 16.5$ Hz): This signal corresponds to the vinylic proton alpha to the aromatic ring (C=CH-CN). Its large coupling constant (J) is definitive for a trans configuration.[6] It is a doublet due to coupling with the other vinylic proton.
- δ ~5.90 ppm (d, 1H, $J \approx 16.5$ Hz): This signal corresponds to the vinylic proton alpha to the nitrile group (CH=CH-CN). It is shifted significantly upfield relative to its vinylic partner due to the anisotropic shielding effect of the nitrile group. It appears as a doublet from coupling to the other vinylic proton.

¹³C NMR (Predicted, 125 MHz, CDCl₃): Broadband proton-decoupled ¹³C NMR will show distinct signals for each unique carbon environment. The fluorine atom will cause C-F coupling, splitting the signals of the carbons in the fluorinated ring.

- $\delta \sim 164$ ppm (d, ¹JCF ≈ 255 Hz): The carbon directly attached to fluorine (C-F). It will appear as a doublet with a very large one-bond C-F coupling constant.[7]
- $\delta \sim 145$ ppm (s): The vinylic carbon alpha to the aromatic ring (C=CH-CN).
- $\delta \sim 131$ ppm (d, ³JCF ≈ 9 Hz): The aromatic carbons ortho to the cinnamonitrile substituent. They appear as a doublet due to a three-bond coupling to fluorine.
- $\delta \sim 130$ ppm (d, ⁴JCF ≈ 3 Hz): The aromatic ipso-carbon (the one attached to the vinyl group). It shows a small four-bond coupling to fluorine.
- $\delta \sim 118$ ppm (s): The nitrile carbon (C≡N).
- $\delta \sim 117$ ppm (d, ²JCF ≈ 22 Hz): The aromatic carbons ortho to the fluorine atom. They appear as a doublet due to a two-bond coupling to fluorine.
- $\delta \sim 110$ ppm (s): The vinylic carbon alpha to the nitrile group (CH=CH-CN).

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry would be expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

- m/z = 147 (M⁺•): The molecular ion peak, corresponding to the molecular weight of the compound. Its presence is expected to be strong due to the stability of the conjugated system.
- m/z = 120: Loss of HCN (27 Da) from the molecular ion.
- m/z = 102: Loss of the fluorine atom followed by HCN, or loss of the entire C₂HCN fragment.

Section 3: Synthesis and Purification Workflow

4-Fluorocinnamonitrile is readily synthesized via the Knoevenagel condensation, a reliable method for forming carbon-carbon double bonds.^[8] This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base.

Knoevenagel Condensation Protocol

This protocol describes the synthesis of **4-Fluorocinnamonitrile** from 4-fluorobenzaldehyde and cyanoacetic acid.

Reagents & Equipment:

- 4-Fluorobenzaldehyde
- Cyanoacetic acid
- Pyridine (catalyst)
- Toluene (solvent)
- Dean-Stark apparatus
- Standard reflux glassware
- Rotary evaporator
- Recrystallization solvents (e.g., Ethanol/Water mixture)

Step-by-Step Methodology:

- Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 4-fluorobenzaldehyde (1.0 eq), cyanoacetic acid (1.1 eq), and toluene (approx. 100 mL).
- Catalyst Addition: Add a catalytic amount of pyridine (approx. 0.1 eq) to the flask.
 - Causality: Pyridine acts as a weak base, deprotonating the active methylene group of cyanoacetic acid to form a nucleophilic enolate. This enolate then attacks the electrophilic

carbonyl carbon of the aldehyde. Toluene serves as an azeotropic solvent to remove the water formed during the condensation, driving the reaction to completion.

- Reaction Execution: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 2-4 hours, once water ceases to collect.
- Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove unreacted cyanoacetic acid), and brine. Dry the organic layer over anhydrous magnesium sulfate.
- Purification: Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator. The crude product, which contains the intermediate 4-fluorocinnamic acid, will decarboxylate upon further heating or during the initial reaction to yield the nitrile. A more direct route uses malononitrile instead of cyanoacetic acid, avoiding the decarboxylation step.
- Final Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure **4-Fluorocinnamonnitrile** as a crystalline solid.

Workflow Visualization

[Click to download full resolution via product page](#)

Caption: Knoevenagel condensation workflow for **4-Fluorocinnamonitrile** synthesis.

Section 4: Safety and Handling

Scientific integrity demands a rigorous approach to safety. **4-Fluorocinnamonitrile** should be handled with care, following standard laboratory procedures for hazardous materials. The Globally Harmonized System (GHS) classifications provide a clear summary of the potential hazards.[\[2\]](#)

GHS Hazard Statements:

- H302: Harmful if swallowed.
- H312: Harmful in contact with skin.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H332: Harmful if inhaled.
- H335: May cause respiratory irritation.

Recommended Handling Protocols:

- Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles when handling this compound.
- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.
- First Aid:
 - Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
 - Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

- Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
- Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Section 5: Relevance in Drug Discovery and Research

The utility of **4-Fluorocinnamonitrile** extends from its role as a versatile chemical intermediate to its potential as a core scaffold in bioactive molecules.^[8] Its structural motifs—the fluorophenyl group and the α,β -unsaturated nitrile—are both of significant interest in medicinal chemistry.

- The Role of Fluorine: The para-fluoro substituent is a common bioisostere for a hydrogen atom. Its introduction can block metabolic oxidation at that position, thereby increasing the half-life of a drug candidate. Furthermore, the high electronegativity of fluorine can alter the electronic properties of the aromatic ring, potentially enhancing binding interactions with protein targets through favorable electrostatic or dipole interactions.^[8]
- The Acrylonitrile Moiety: The α,β -unsaturated nitrile is a Michael acceptor, capable of forming covalent bonds with nucleophilic residues (such as cysteine) in protein active sites. This property has been exploited in the design of targeted covalent inhibitors, a class of drugs known for high potency and prolonged duration of action.
- Applications as a Building Block: **4-Fluorocinnamonitrile** serves as a valuable starting material for the synthesis of more complex molecules. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, while the double bond can undergo various addition reactions, making it a flexible synthon for creating libraries of fluorinated compounds for screening and lead optimization. While specific drugs derived directly from this compound are not prominent, related cinnamonitrile and cinnamic acid derivatives have shown a range of biological activities, including antimicrobial properties.^{[9][10]}

Section 6: Conclusion

4-Fluorocinnamonitrile is a well-defined chemical compound with a distinct set of physical and spectroscopic properties. Its synthesis is readily achievable through established organic chemistry reactions like the Knoevenagel condensation, and its purification is straightforward. While it presents moderate health hazards requiring careful handling, its structural features make it a highly valuable building block in the fields of medicinal chemistry and materials science. For researchers engaged in the development of novel fluorinated compounds or targeted covalent inhibitors, **4-Fluorocinnamonitrile** offers a reliable and versatile starting point for innovative molecular design.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Fluorocinnamonitrile Manufacturer & Supplier in China | High Purity CAS 42517-29-5 | Specifications, Safety Data, Price & Reliable Exporter [nj-finechem.com]
- 2. 4-Fluorocinnamonitrile | C9H6FN | CID 5372942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. www1.udel.edu [www1.udel.edu]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. 4-Fluorocinnamonitrile [myskinrecipes.com]
- 9. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Fluorocinnamonitrile: Properties, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3326678#4-fluorocinnamonitrile-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com